Sec61-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

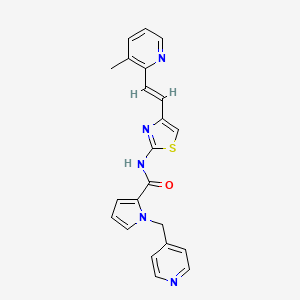

N-[4-[(E)-2-(3-methylpyridin-2-yl)ethenyl]-1,3-thiazol-2-yl]-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5OS/c1-16-4-2-10-24-19(16)7-6-18-15-29-22(25-18)26-21(28)20-5-3-13-27(20)14-17-8-11-23-12-9-17/h2-13,15H,14H2,1H3,(H,25,26,28)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRJGWUGWDERBT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C=CC2=CSC(=N2)NC(=O)C3=CC=CN3CC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)/C=C/C2=CSC(=N2)NC(=O)C3=CC=CN3CC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sec61 Inhibitors of the Sec61-IN-2 Class

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Sec61-IN-2" is described as a protein secretion inhibitor in patent literature (WO2020176863).[1][2][3][4][5][6][7][8] However, detailed mechanistic studies and quantitative data for this specific compound are not extensively available in peer-reviewed scientific literature. This guide, therefore, focuses on the well-characterized mechanism of action of the class of Sec61 inhibitors to which this compound belongs. Quantitative data from well-studied, representative compounds of this class are provided as examples.

Core Mechanism of Action

The Sec61 translocon is a highly conserved protein-conducting channel in the membrane of the endoplasmic reticulum (ER) that is essential for the translocation of secretory and membrane proteins in eukaryotes.[9][10][11][12][13][14][15] Small molecule inhibitors, such as those in the class of this compound, have emerged as potent tools for studying protein translocation and as potential therapeutics. These inhibitors share a common mechanism of action, which involves binding to a specific pocket on the Sec61α subunit, the central pore-forming component of the translocon.[16]

This binding event stabilizes the "plug" domain of Sec61α in a closed conformation, effectively locking the channel and preventing the passage of nascent polypeptide chains into the ER lumen.[16] This blockade of protein translocation leads to the accumulation of untranslocated proteins in the cytosol, which can trigger cellular stress responses, such as the unfolded protein response (UPR), and ultimately lead to apoptosis in cells that are highly dependent on protein secretion, such as cancer cells.[9][17][18]

The following diagram illustrates the canonical pathway of co-translational protein translocation via the Sec61 translocon and the point of inhibition by molecules of the this compound class.

Quantitative Data

The following tables summarize the inhibitory concentrations of several well-characterized Sec61 inhibitors that act via a similar mechanism to the this compound class.

Table 1: Cytotoxicity of Representative Sec61 Inhibitors

| Compound | Cell Line | IC50 (nM) | Reference |

| Ipomoeassin F | A2780 (human ovarian cancer) | 36 | [19] |

| Ipomoeassin F | HCT-116 | single-digit nM | [20][21] |

| Apratoxin F | H-460 (human lung cancer) | 2 | [22] |

| Apratoxin G | H-460 (human lung cancer) | 14 | [22] |

| Mycolactone | various | nanomolar doses | [18] |

Table 2: Inhibition of Sec61-Dependent Processes

| Compound | Assay | IC50 (nM) | Reference |

| Ipomoeassin F | α1AT translocation inhibition | potent at 1-500 nM | [19] |

| Sec61-IN-5 | Sec61-dependent secretory function | 0.08 | [1] |

| Sec61-IN-4 | Cytotoxicity in U87-MG cells | 0.04 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating findings. Below are representative protocols for assays commonly used to characterize Sec61 inhibitors.

This assay directly measures the ability of a compound to inhibit the translocation of a nascent polypeptide into ER-derived microsomes.

Principle: A model protein containing a signal sequence is translated in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [35S]-methionine to radiolabel the nascent protein. The translation mix is then incubated with canine pancreatic rough microsomes (a source of Sec61 translocons) and the test compound. Successful translocation is typically assessed by the cleavage of the signal peptide by signal peptidase within the microsomes, resulting in a faster-migrating protein on SDS-PAGE, and/or by the protection of the translocated protein from externally added protease.

Detailed Methodology:

-

In Vitro Translation:

-

Set up a reaction containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, [35S]-methionine, and mRNA encoding a secretory precursor protein (e.g., preprolactin).

-

Incubate at 30°C for a time sufficient to generate ribosome-nascent chain complexes.

-

-

Translocation Reaction:

-

To the translation reaction, add canine pancreatic rough microsomes.

-

Add the Sec61 inhibitor (e.g., this compound class compound) at various concentrations (a DMSO control should be included).

-

Incubate at 30°C to allow for translocation.

-

-

Analysis:

-

Aliquots of the reaction can be treated with proteinase K. In the absence of detergent, only non-translocated proteins will be degraded.

-

Stop the reactions by adding SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE and autoradiography.

-

Quantify the bands corresponding to the precursor and translocated (signal-cleaved and/or protease-protected) forms of the protein to determine the extent of inhibition.

-

This assay is used to determine the cytotoxic effects of a Sec61 inhibitor on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[23][24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Sec61 inhibitor in culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only (e.g., DMSO) controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Logical Relationship of Inhibition

The following diagram illustrates the logical cascade from inhibitor binding to the functional consequence on protein translocation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Others | DC Chemicals [dcchemicals.com]

- 5. glpbio.com [glpbio.com]

- 6. Others (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 7. anjiechem.com [anjiechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biochemical and Biological Assays of Mycolactone-Mediated Inhibition of Sec61. - Research - Institut Pasteur [research.pasteur.fr]

- 10. Mycolactone subverts immunity by selectively blocking the Sec61 translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Evolved diversification of a modular natural product pathway: apratoxins F and G, two cytotoxic cyclic depsipeptides from a Palmyra collection of Lyngbya bouillonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Target of Sec61 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the molecular target of the Sec61 protein secretion inhibitor class. While the compound Sec61-IN-2 is identified as a protein secretion inhibitor targeting Sec61 and is associated with patent WO2020176863 , specific quantitative biological data and detailed experimental protocols for this particular compound are not publicly available in the peer-reviewed scientific literature. Therefore, this guide will provide a comprehensive overview of the Sec61 translocon as a drug target, utilizing data and methodologies from studies of well-characterized Sec61 inhibitors to illustrate the principles of targeting this crucial cellular machinery.

The Molecular Target: The Sec61 Translocon

The primary molecular target of the Sec61 inhibitor class, including this compound, is the Sec61 protein-conducting channel , also known as the Sec61 translocon. This complex is a cornerstone of the cellular machinery responsible for the translocation of newly synthesized polypeptides destined for the secretory pathway into the endoplasmic reticulum (ER) in eukaryotes.[1][2]

The Sec61 translocon is a heterotrimeric membrane protein complex composed of three subunits:

-

Sec61α: The central and largest subunit, forming the aqueous pore through which polypeptides pass. It consists of ten transmembrane helices.

-

Sec61β and Sec61γ: Smaller, single-pass transmembrane proteins that associate with Sec61α and are important for the stability and function of the complex.

Functionally, the Sec61 translocon mediates the passage of soluble secretory proteins into the ER lumen and the integration of transmembrane proteins into the ER membrane. This process is fundamental for the biogenesis of a vast number of proteins, including cell surface receptors, ion channels, and secreted hormones and enzymes.

Mechanism of Action of Sec61 Inhibitors

Small molecule inhibitors of Sec61, as a class, physically obstruct the protein translocation process. Structural and functional studies of various inhibitors have revealed a common mechanism of action. These molecules typically bind to a pocket within the Sec61α subunit, often near the lateral gate and the plug domain. The lateral gate is a region of the channel that opens to allow the exit of transmembrane segments of nascent proteins into the lipid bilayer, while the plug is a short helical domain that seals the channel when it is idle.

By binding to this critical site, Sec61 inhibitors stabilize a closed or non-productive conformation of the channel, preventing the necessary conformational changes required for polypeptide translocation. This leads to the accumulation of untranslocated precursor proteins in the cytoplasm, which can subsequently trigger cellular stress responses, such as the Unfolded Protein Response (UPR), and ultimately lead to apoptosis in cells that are highly dependent on protein secretion, such as cancer cells.

Quantitative Data for Representative Sec61 Inhibitors

To provide a quantitative perspective on the potency of this class of inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized Sec61 inhibitors against various cell lines or in in-vitro assays.

| Inhibitor | Target Cell Line / Assay | IC50 | Reference |

| Mycolactone | T-cells | 3–12 nM | [3] |

| Apratoxin A | HCT116 | ~13 nM | [1] |

| Cotransin | HUVEC (VCAM-1 expression) | 0.5–5 µM | [1] |

| Ipomoeassin F | In vitro translocation | ~50 nM | [1] |

| CADA | CEM T-cells (CD4 expression) | 0.2–2 µM | [1][3] |

| Eeyarestatin I | In vitro translocation | 70–200 µM | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the study and development of Sec61 inhibitors. Below are generalized methodologies for key assays used in their characterization.

In Vitro Protein Secretion/Translocation Assay

This assay directly measures the ability of a compound to inhibit the translocation of a specific protein into microsomes (vesicles derived from the ER).

Objective: To determine the IC50 of a test compound for the inhibition of co-translational translocation of a model protein.

Materials:

-

Rabbit reticulocyte lysate

-

Canine pancreatic rough microsomes

-

mRNA encoding a model secretory protein (e.g., preprolactin)

-

[35S]-Methionine

-

Test compound (e.g., this compound) dissolved in DMSO

-

Reaction buffer (e.g., HEPES-based buffer with appropriate salts)

-

SDS-PAGE reagents

-

Phosphorimager or autoradiography film

Methodology:

-

In Vitro Translation/Translocation Reaction:

-

Set up reaction tubes containing rabbit reticulocyte lysate, reaction buffer, and [35S]-methionine.

-

Add the test compound at a range of concentrations (and a DMSO vehicle control).

-

Initiate the reaction by adding the mRNA transcript and canine pancreatic rough microsomes.

-

Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for translation and translocation.

-

-

Analysis of Translocation:

-

Stop the reaction by placing on ice.

-

Treat a portion of each reaction with a protease (e.g., proteinase K). In the absence of detergent, only successfully translocated proteins within the microsomes will be protected from digestion.

-

Quench the protease activity (e.g., with PMSF).

-

Lyse the microsomes with detergent.

-

Analyze the protein products by SDS-PAGE.

-

-

Data Quantification:

-

Visualize the radiolabeled proteins using a phosphorimager or autoradiography.

-

Quantify the band corresponding to the protected, translocated protein.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct engagement of a compound with its target protein in a cellular context. The binding of a ligand often stabilizes the target protein against thermal denaturation.

Objective: To confirm the binding of a test compound to Sec61α in intact cells.

Materials:

-

Cultured cells expressing Sec61α

-

Test compound (e.g., this compound) dissolved in DMSO

-

Cell lysis buffer (containing protease inhibitors)

-

Antibody specific for Sec61α

-

Western blotting reagents

Methodology:

-

Compound Treatment and Thermal Challenge:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).

-

Cool the samples on ice.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

-

Collect the supernatant.

-

-

Analysis of Target Engagement:

-

Analyze the amount of soluble Sec61α in the supernatant by Western blotting using a specific antibody.

-

Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples.

-

-

Data Interpretation:

-

Plot the amount of soluble Sec61α as a function of temperature.

-

A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates that the compound binds to and stabilizes Sec61α, confirming target engagement.

-

Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Co-translational protein translocation pathway mediated by the Sec61 translocon.

Caption: General mechanism of Sec61 channel inhibition by small molecules.

Caption: Experimental workflow for a cell-based protein secretion inhibition assay.

References

- 1. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP2757151B1 - Method for inhibiting protease in biological sample containing pancreatic juice component - Google Patents [patents.google.com]

The Impact of Sec61 Inhibition on Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sec61 translocon is the primary channel for protein translocation into the endoplasmic reticulum (ER). Inhibition of this channel disrupts proteostasis, leading to an accumulation of unfolded proteins and the induction of ER stress. This technical guide provides an in-depth analysis of the effects of Sec61 inhibition on the ER stress response, with a particular focus on the well-characterized inhibitor, mycolactone. We will explore the differential activation of the Unfolded Protein Response (UPR) pathways, present quantitative data on the modulation of key ER stress markers, and provide detailed experimental protocols for assessing these effects. This guide is intended to be a valuable resource for researchers investigating Sec61 as a therapeutic target and for those studying the fundamental mechanisms of ER stress.

Introduction to the Sec61 Translocon and ER Stress

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins.[1] The Sec61 complex, a heterotrimeric protein channel, is the central component of the protein translocation machinery, facilitating the entry of newly synthesized polypeptides into the ER lumen.[1] Disruption of this process by small molecule inhibitors of Sec61 leads to an accumulation of untranslocated proteins in the cytosol, a condition that triggers the unfolded protein response (UPR), a sophisticated signaling network designed to alleviate ER stress.[1]

The UPR is mediated by three primary ER-resident transmembrane proteins: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (binding immunoglobulin protein). Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis. However, prolonged or severe ER stress can tip the balance towards apoptosis.

Mycolactone as a Prototypical Sec61 Inhibitor

Mycolactone, a polyketide-derived macrolide produced by Mycobacterium ulcerans, is a potent and well-characterized inhibitor of the Sec61 translocon.[2] It binds to the α-subunit of the Sec61 complex, thereby blocking the translocation of a broad range of proteins into the ER.[2] Notably, mycolactone has been shown to uncouple the integrated stress response from a canonical ER stress response by selectively activating the PERK pathway without significantly engaging the IRE1α or ATF6 arms of the UPR.[1] This unique mechanism of action makes mycolactone an invaluable tool for dissecting the intricacies of the ER stress response.

Quantitative Effects of Mycolactone on ER Stress Markers

The following tables summarize the quantitative effects of mycolactone on key markers of the UPR pathways. The data has been compiled from various studies to provide a comparative overview.

Table 1: Effect of Mycolactone on the PERK Pathway

| Marker | Cell Type | Mycolactone Concentration | Treatment Duration | Observed Effect | Reference |

| p-eIF2α | Mouse Embryonic Fibroblasts (MEFs) | Not specified | Not specified | Reduced in PERK-/- MEFs compared to wild-type | [1] |

| ATF4 Protein Expression | Mouse Embryonic Fibroblasts (MEFs) | Not specified | Not specified | Decreased by 85 ± 2.2% in PERK-/- MEFs compared to wild-type | [1] |

| ATF4 mRNA Levels | Not specified | Not specified | Not specified | Increased by 3.9 ± 0.7-fold | [1] |

| CHOP Protein Expression | HeLa cells | Not specified | 48 hours | Increased | [1] |

Table 2: Effect of Mycolactone on the IRE1α and ATF6 Pathways

| Marker | Cell Type | Mycolactone Concentration | Treatment Duration | Observed Effect | Reference |

| XBP1 mRNA Splicing | Not specified | Not specified | Not specified | Undetectable | [1] |

| ATF6 Cleavage | Not specified | Not specified | Not specified | Not observed | [1] |

Table 3: Cytotoxic Effects of Mycolactone Variants

| Compound | Cell Line | IC50 (nM) | Reference |

| Mycolactone A/B | L929 fibroblasts | 12 | [3] |

| Mycolactone C | L929 fibroblasts | 186 | [3] |

| Mycolactone F | L929 fibroblasts | 29 | [3] |

Signaling Pathways and Experimental Workflows

Mycolactone-Induced ER Stress Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by mycolactone-mediated Sec61 inhibition, leading to the selective activation of the PERK branch of the UPR.

Caption: Mycolactone selectively activates the PERK pathway of the UPR.

Experimental Workflow for Assessing Sec61-IN-2 Effects

This diagram outlines a typical experimental workflow to investigate the impact of a Sec61 inhibitor on ER stress.

Caption: Workflow for studying Sec61 inhibitor effects on ER stress.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of Sec61 inhibitors.

Materials:

-

Cells of interest (e.g., HeLa, MEFs)

-

96-well cell culture plates

-

Complete culture medium

-

Sec61 inhibitor stock solution (e.g., Mycolactone in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the Sec61 inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for ER Stress Markers

This protocol is for detecting the protein levels of key ER stress markers.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Quantitative PCR (qPCR) for XBP1 Splicing

This protocol is for quantifying the level of spliced XBP1 mRNA as a marker of IRE1α activation.

Materials:

-

Treated and untreated cell pellets

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers specific for spliced XBP1, unspliced XBP1, and a housekeeping gene (e.g., GAPDH, ACTB).

Primer Design for XBP1 Splicing:

-

Forward primer (common to both spliced and unspliced): Anneals upstream of the 26-nucleotide intron.

-

Reverse primer (specific for spliced XBP1): Spans the splice junction, thus only amplifying the spliced form.

-

Reverse primer (specific for unspliced XBP1): Anneals within the 26-nucleotide intron.

Procedure:

-

Extract total RNA from cell pellets according to the manufacturer's protocol.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

Set up qPCR reactions in triplicate for each sample and primer set.

-

Run the qPCR program with appropriate cycling conditions.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in spliced XBP1 mRNA levels, normalized to the housekeeping gene.

Conclusion

Inhibition of the Sec61 translocon represents a promising therapeutic strategy for various diseases, including cancer and viral infections. A thorough understanding of how Sec61 inhibitors impact the ER stress response is crucial for their development and application. This guide has provided a detailed overview of the effects of Sec61 inhibition, using mycolactone as a key example of a compound that selectively activates the PERK pathway. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers in this field. Further investigation into the diverse effects of different Sec61 inhibitors will undoubtedly continue to illuminate the complex interplay between protein translocation, ER homeostasis, and cell fate decisions.

References

A Technical Guide to the Inhibition of Polypeptide Translocation by Small Molecules Targeting the Sec61 Translocon

Disclaimer: The specific molecule "Sec61-IN-2" requested in the prompt does not appear in the available scientific literature based on the conducted search. Therefore, this document will serve as an in-depth technical guide on the core topic, using well-characterized, known inhibitors of the Sec61 translocon as illustrative examples to fulfill the user's request for data presentation, experimental protocols, and visualizations.

Introduction: The Sec61 Translocon as a Therapeutic Target

The Sec61 complex is the universally conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER) in eukaryotes and the plasma membrane in prokaryotes (where it is termed SecYEG).[1][2] It is responsible for the translocation of newly synthesized polypeptides destined for secretion, insertion into membranes, or delivery to the lumen of various organelles.[3][4][5] This heterotrimeric complex, comprising Sec61α, Sec61β, and Sec61γ subunits, forms a dynamic, hourglass-shaped pore.[2][6][7] The channel's activity is critical for cellular function, and its dysfunction is implicated in various diseases. Consequently, the Sec61 translocon has emerged as a promising target for therapeutic intervention, particularly in oncology and virology, where rapid protein synthesis and secretion are hallmarks of disease progression.[8]

Small molecule inhibitors that target the Sec61 complex can block the biogenesis of a vast array of proteins, leading to cellular stress and apoptosis, making them valuable tools for research and potential drug candidates.[8] These inhibitors function by physically obstructing the translocation channel, preventing the passage of nascent polypeptides.[8] This guide explores the mechanism of action, quantitative inhibition data, and key experimental protocols related to small molecule inhibitors of Sec61-mediated polypeptide translocation.

Mechanism of Action: How Small Molecules Block the Sec61 Channel

Extensive structural and biochemical studies have revealed a common mechanism of action for a structurally diverse range of natural and synthetic Sec61 inhibitors, including molecules like cotransin, ipomoeassin F, mycolactone, and apratoxin F.[1][6][9]

These inhibitors do not bind to the closed, resting state of the channel. Instead, they recognize and bind to a transiently open conformation. The core inhibitory mechanism involves the following key events:

-

Binding to a Common Pocket: All known inhibitors bind to a lipid-exposed pocket on the Sec61α subunit. This binding site is formed at the interface of the "lateral gate" and the "plug" domain.[1][9] The lateral gate is a seam in the channel wall, composed of transmembrane helices (TMs) 2b, 3, 7, and 8, which opens to release transmembrane segments of nascent proteins into the lipid bilayer.[6][10] The plug is a short helical domain that occludes the channel pore from the ER lumenal side in the closed state.[2][6]

-

Stabilization of a Translocation-Incompetent State: By binding to this specific pocket, the inhibitor acts like a molecular glue. It "cements" the key gating elements of the channel—the lateral gate, the plug, and the central pore ring—together.[11] This action locks the channel in a partially open yet non-functional state.[1][9]

-

Prevention of Polypeptide Insertion: In this inhibitor-stabilized conformation, the plug domain remains firmly closed, physically blocking the channel pore.[1][9] This prevents the insertion of the hydrophobic signal sequence of a nascent polypeptide, which is the critical first step for initiating translocation.[3][7] Although the lateral gate is partially open, the inhibitor's presence prevents the concerted conformational changes required for the full engagement and passage of the polypeptide chain.[1]

The ultimate result is a complete halt of protein translocation, leading to the accumulation of untranslocated precursor proteins in the cytosol, which can trigger cellular stress pathways like the Unfolded Protein Response (UPR).[8]

Quantitative Data: Inhibitor Potency

The potency of Sec61 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the translocation activity by 50%. These values can vary depending on the specific protein substrate (client) being translocated and the cell type used in the assay. Some inhibitors show broad activity, while others are client-selective.[9]

| Inhibitor | Target/Assay | IC₅₀ Value | Reference Substrates | Notes |

| Ipomoeassin F | In vitro translocation | ~50 nM | preprolactin (pPL) | A potent, non-selective inhibitor of co-translational translocation.[3] |

| Cotransin (HUN-7293) | In vitro translocation | ~200 nM | VCAM-1, ICAM-1 | A client-selective inhibitor; potency varies significantly with the signal sequence.[7][12] |

| Mycolactone | In vitro translocation | ~100 nM | Multiple substrates | A broad-spectrum inhibitor that affects a wide range of secreted and membrane proteins.[3] |

| Apratoxin A | In vitro translocation | ~20 nM | Multiple substrates | Potent cytotoxin that broadly inhibits co-translational translocation.[10] |

| CADA | HIV Inhibition | ~0.2 µM | human CD4 (huCD4) | A client-specific inhibitor that targets the translocation of the human CD4 preprotein.[1][3] |

Table 1: Comparative IC₅₀ values for selected Sec61 translocon inhibitors. Data is aggregated from multiple studies and represents approximate values for comparison.

Experimental Protocols

The characterization of Sec61 inhibitors relies on robust biochemical assays that reconstitute the process of protein translocation in vitro. The following are detailed methodologies for key experiments.

In Vitro Transcription-Translation-Translocation Assay

This assay is the cornerstone for studying Sec61 function and inhibition. It reconstitutes the entire process from a DNA template to a translocated protein in a test tube, allowing for precise manipulation and measurement.

Objective: To determine if a test compound inhibits the translocation of a specific protein into ER-derived microsomes.

Methodology:

-

Template Preparation: A plasmid DNA containing the gene of interest (e.g., preprolactin) downstream of an SP6 or T7 promoter is linearized.[13]

-

In Vitro Transcription: The linearized DNA is used as a template to synthesize mRNA using the appropriate RNA polymerase (SP6 or T7). This reaction includes ribonucleotides and a cap analog.[14]

-

In Vitro Translation: The synthesized mRNA is added to a cell-free translation system, typically rabbit reticulocyte lysate, which contains ribosomes, tRNAs, and other necessary factors.[13][15] The reaction is supplemented with ³⁵S-methionine to radiolabel the nascent polypeptide.[14]

-

Translocation: Canine pancreatic rough ER-derived microsomes (a source of functional Sec61 translocons) are added to the translation reaction.[15] The test inhibitor (e.g., "this compound") or a vehicle control is also added at this stage. The entire mixture is incubated (e.g., at 30°C for 60-90 minutes) to allow for co-translational translocation.[16]

-

Analysis: The reaction products are analyzed by SDS-PAGE and autoradiography.

-

Successful Translocation: Leads to signal peptide cleavage by signal peptidase within the microsome lumen, resulting in a smaller, faster-migrating protein band (prolactin). It also confers protection from external proteases.

-

Inhibition: Prevents translocation, resulting in the accumulation of the larger, uncleaved precursor protein (preprolactin).

-

Protease Protection Assay

This assay is often performed as a follow-up to the translocation assay to confirm that the protein has been fully translocated into the lumen of the microsomes, rendering it inaccessible to external proteases.

Objective: To verify the topological location of the synthesized polypeptide relative to the microsomal membrane.

Methodology:

-

Perform Translocation Assay: The in vitro translocation reaction is completed as described in section 4.1.

-

Aliquot Reaction: The final reaction mixture is divided into three aliquots.[14]

-

Aliquot A (Control): No treatment.

-

Aliquot B (Protease): Treated with a protease such as Proteinase K (PK).

-

Aliquot C (Protease + Detergent): Treated with both Proteinase K and a mild detergent like Triton X-100.[14]

-

-

Incubation: The aliquots are incubated on ice (e.g., for 60 minutes) to allow for digestion.[14]

-

Stop Digestion: The protease is inactivated, typically by adding a protease inhibitor (e.g., PMSF) and boiling in SDS-PAGE sample buffer.

-

Analysis: The samples are analyzed by SDS-PAGE and autoradiography.

-

Expected Results for Successful Translocation: The processed protein band will be present in Aliquot A and B (protected from PK) but will be absent in Aliquot C (digested after membrane solubilization).

-

Expected Results for Inhibition: The precursor protein band will be present in Aliquot A but will be digested and thus absent in both Aliquots B and C, as it remains in the cytosol, exposed to the protease.

-

Conclusion and Future Directions

Small molecule inhibitors of the Sec61 translocon represent a powerful class of chemical probes and potential therapeutics. By binding to a conserved pocket on the Sec61α subunit, they stabilize a closed, translocation-incompetent state of the channel, effectively blocking the biogenesis of a wide range of essential proteins.[1][9] The methodologies detailed here, particularly in vitro translocation and protease protection assays, are fundamental to the discovery and characterization of new inhibitory compounds.

For drug development professionals, the challenge lies in leveraging this mechanism to achieve therapeutic selectivity. The discovery of client-selective inhibitors like CADA demonstrates that it is possible to target the translocation of specific subsets of proteins, potentially reducing the toxicity associated with broad-spectrum inhibition.[3][9] Future research will focus on high-throughput screening for novel inhibitors and the rational design of next-generation compounds with improved selectivity and pharmacological properties, guided by high-resolution structural insights into the Sec61-inhibitor interface.[3][9]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Sec61 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Protein Translocation by the Sec61 Translocon Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inhibitors-of-the-sec61-complex-and-novel-high-throughput-screening-strategies-to-target-the-protein-translocation-pathway - Ask this paper | Bohrium [bohrium.com]

- 6. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]

- 7. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 9. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faseb.scienceconnect.io [faseb.scienceconnect.io]

- 12. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]

- 13. Isolation of Ribosome Bound Nascent Polypeptides in vitro to Identify Translational Pause Sites Along mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Expression Guide I An Introduction to Protein Expression Methods | Promega [promega.com]

- 16. Overview of Thermo Scientific 1-Step IVT Systems | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to Sec61 Inhibition as a Potential Cancer Therapeutic

Disclaimer: Information regarding a specific compound designated "Sec61-IN-2" is not available in publicly accessible scientific literature. This guide will therefore focus on the broader class of Sec61 inhibitors as potential cancer therapeutics. The principles, mechanisms, and data presented are based on well-characterized exemplar compounds such as KZR-261 and mycolactone to fulfill the technical requirements of this whitepaper.

Executive Summary

The Sec61 translocon, an essential complex for protein translocation into the endoplasmic reticulum (ER), has emerged as a promising therapeutic target in oncology.[1] Cancer cells, with their high demand for protein synthesis and secretion of growth factors and signaling receptors, are particularly vulnerable to disruptions in this pathway.[2] Small molecule inhibitors of Sec61 can block the biogenesis of numerous proteins critical for tumor growth, immune evasion, and metastasis.[3][4] This mechanism induces an unresolved ER stress response, leading to apoptosis in malignant cells.[1] This document provides a comprehensive technical overview of the mechanism, preclinical data, and key experimental protocols associated with the evaluation of Sec61 inhibitors as a novel class of anti-cancer agents.

The Sec61 Translocon: Mechanism of Action and Inhibition

The Sec61 complex is a heterotrimeric protein channel in the ER membrane that serves as the primary gateway for newly synthesized secretory and transmembrane proteins.[5] The process, known as co-translational translocation, involves the recognition of a signal peptide on a nascent polypeptide chain by the Signal Recognition Particle (SRP), which then targets the ribosome-nascent chain complex to the Sec61 channel.[6] The polypeptide is then threaded through the Sec61 pore into the ER lumen.[6]

Small molecule inhibitors physically obstruct this process.[7] Cryo-electron microscopy has revealed that inhibitors like KZR-261 bind to the lateral gate of the Sec61 channel, occluding the pore and preventing the insertion and translocation of client proteins.[7] This blockade leads to the accumulation of untranslocated proteins in the cytosol, which are subsequently targeted for degradation by the proteasome.[5][8] The disruption of protein homeostasis triggers a cellular stress response known as the Unfolded Protein Response (UPR).[1]

References

- 1. Preclinical characterization of novel multi-client inhibitors of Sec61 with broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a novel therapeutic target in Multiple Myeloma | [pasteur.fr]

- 6. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway [mdpi.com]

- 7. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]

- 8. From Bacterial Toxin to Therapeutic Agent: The Unexpected Fate of Mycolactone - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sec61 Inhibition on Viral Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global threat of viral pandemics necessitates the development of broad-spectrum antiviral therapeutics. One promising strategy is to target host cellular factors that are essential for the replication of a wide range of viruses. The Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane, represents a critical host dependency for many enveloped viruses. These viruses rely on the host's secretory pathway to process and traffic their envelope glycoproteins, which are crucial for viral entry, assembly, and egress. This technical guide provides an in-depth analysis of the impact of inhibiting the Sec61 translocon on viral protein synthesis, with a focus on the mechanism of action, experimental validation, and the therapeutic potential of small molecule inhibitors.

While this guide focuses on the general principles of Sec61 inhibition, it is important to note that the specific compound "Sec61-IN-2" is not referenced in the currently available scientific literature. Therefore, this document will utilize data and examples from well-characterized Sec61 inhibitors, such as Apratoxin S4 and mycolactone, to illustrate the core concepts.

The Sec61 Translocon: A Gateway for Viral Glycoproteins

The Sec61 complex is a heterotrimeric protein channel (comprising α, β, and γ subunits) that mediates the co-translational and post-translational translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[1][2] For enveloped viruses, the envelope glycoproteins, which are often Type I or Type II transmembrane proteins, contain an N-terminal signal peptide that directs the ribosome-nascent chain complex to the Sec61 translocon on the ER membrane.[1][2] Upon engagement, the translocon opens, allowing the nascent polypeptide to be threaded into the ER lumen, where it undergoes crucial post-translational modifications such as signal peptide cleavage and N-linked glycosylation. These modifications are essential for proper protein folding, stability, and function of the viral glycoproteins.

Mechanism of Action of Sec61 Inhibitors

Sec61 inhibitors are small molecules that physically obstruct the Sec61 channel, thereby preventing the translocation of nascent polypeptides.[3][4] These inhibitors typically bind to a pocket within the Sec61α subunit, stabilizing a closed or partially open, non-productive conformation of the channel.[5][6] This blockade effectively halts the entry of viral glycoproteins into the ER, leading to their accumulation in the cytosol and subsequent degradation by the proteasome.[7] The net result is a significant reduction in the cellular pool of functional viral envelope proteins, which are indispensable for the formation of infectious progeny virions.[8][9]

Signaling Pathway of Viral Protein Translocation and Inhibition

The following diagram illustrates the co-translational translocation of a viral glycoprotein and the point of intervention by Sec61 inhibitors.

Caption: Mechanism of Sec61 inhibition on viral glycoprotein translocation.

Quantitative Data on Antiviral Activity of Sec61 Inhibitors

Studies on well-characterized Sec61 inhibitors have demonstrated potent antiviral activity against a broad range of enveloped viruses. The following table summarizes the in vitro efficacy of Apratoxin S4 against several viruses.

| Virus Family | Virus | Cell Line | Assay | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Coronaviridae | SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.5 nM | >1 µM | >2000 | [9][10][11] |

| Orthomyxoviridae | Influenza A virus (H1N1) | A549 | Viral Titer Reduction | 0.8 nM | >1 µM | >1250 | [9][10][11] |

| Flaviviridae | Zika Virus | Huh7 | Viral Titer Reduction | 2.1 nM | >1 µM | >476 | [9][10][11] |

| Flaviviridae | Dengue Virus | Huh7 | Viral Titer Reduction | 3.4 nM | >1 µM | >294 | [9][10][11] |

| Flaviviridae | West Nile Virus | Huh7 | Viral Titer Reduction | 1.8 nM | >1 µM | >556 | [9][10][11] |

Experimental Protocols for Assessing the Impact of Sec61 Inhibitors

The antiviral activity of Sec61 inhibitors can be evaluated through a series of in vitro experiments. The following outlines the key methodologies:

Cytotoxicity Assay

-

Objective: To determine the concentration range at which the inhibitor is toxic to the host cells.

-

Method:

-

Seed host cells (e.g., Vero E6, A549, Huh7) in 96-well plates.

-

Treat cells with a serial dilution of the Sec61 inhibitor for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a metabolic assay such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo).

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Antiviral Efficacy Assay (Plaque Reduction Assay)

-

Objective: To quantify the inhibition of viral replication.

-

Method:

-

Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Pre-treat cells with various concentrations of the Sec61 inhibitor for a defined period (e.g., 2 hours).

-

Infect the cells with a known amount of virus (e.g., multiplicity of infection [MOI] of 0.01) for 1 hour.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding inhibitor concentration.

-

Incubate for 2-3 days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the 50% inhibitory concentration (IC50) by comparing the number of plaques in treated versus untreated wells.[12]

-

Western Blot Analysis of Viral Protein Synthesis

-

Objective: To directly assess the impact of the inhibitor on the production of viral proteins.

-

Method:

-

Infect host cells with a high MOI (e.g., 1-5) in the presence or absence of the Sec61 inhibitor.

-

At various time points post-infection, lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for viral proteins (e.g., spike glycoprotein, nucleocapsid protein) and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Transmission Electron Microscopy (TEM)

-

Objective: To visualize the effect of the inhibitor on viral particle assembly and budding.

-

Method:

-

Infect cells with a high MOI in the presence or absence of the inhibitor.

-

At a late time point post-infection, fix the cells with glutaraldehyde and osmium tetroxide.

-

Dehydrate the cells and embed them in resin.

-

Cut ultrathin sections and stain them with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope to observe the ultrastructure of the cells and the presence or absence of viral particles.[9]

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a novel Sec61 inhibitor.

Caption: A typical experimental workflow for assessing a Sec61 inhibitor.

Conclusion and Future Directions

Inhibition of the host Sec61 translocon presents a compelling and promising strategy for the development of broad-spectrum antiviral drugs. By targeting a fundamental cellular process that is hijacked by numerous enveloped viruses, Sec61 inhibitors have the potential to be effective against both existing and emerging viral threats.[3] The potent in vitro activity of compounds like Apratoxin S4 underscores the therapeutic potential of this approach.[9][10][11]

Future research should focus on the discovery and development of novel Sec61 inhibitors with improved selectivity and pharmacokinetic properties. A deeper understanding of the structural basis of inhibitor binding to the Sec61 complex will facilitate the design of more potent and specific molecules.[5] Furthermore, in vivo studies in relevant animal models are crucial to evaluate the efficacy and safety of these compounds for the treatment of viral diseases. The continued exploration of Sec61 as an antiviral target holds significant promise for expanding our arsenal against viral infections.

References

- 1. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway [mdpi.com]

- 2. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 5. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Sec61 Inhibitor Apratoxin S4 Potently Inhibits SARS-CoV-2 and Exhibits Broad-Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sec61 Inhibitor Apratoxin S4 Potently Inhibits SARS-CoV-2 and Exhibits Broad-Spectrum Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mycolactone: A Broad Spectrum Multitarget Antiviral Active in the Picomolar Range for COVID-19 Prevention and Cure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sec61-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec61-IN-2 is a small molecule inhibitor of the Sec61 translocon, a protein-conducting channel essential for the translocation of nascent polypeptides into the endoplasmic reticulum (ER) in eukaryotic cells.[1][2] The Sec61 complex, a heterotrimer composed of α, β, and γ subunits, serves as the primary gateway for proteins destined for secretion, insertion into the cell membrane, or residence within the lumen of the ER, Golgi apparatus, and lysosomes.[3] By blocking this channel, this compound disrupts protein homeostasis, leading to the accumulation of untranslocated proteins in the cytosol. This disruption can trigger cellular stress responses, such as the Unfolded Protein Response (UPR), and may ultimately induce apoptosis, making Sec61 an attractive target for therapeutic intervention in diseases characterized by excessive protein secretion, such as certain cancers.[1][4][5]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, protein expression, and cellular signaling pathways.

Data Presentation

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize representative data for other well-characterized Sec61 inhibitors. This information can serve as a starting point for designing experiments with this compound. Researchers are advised to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and assays.

Table 1: IC50 Values of Representative Sec61 Inhibitors in Human Cell Lines

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Mycolactone | HCT116 | Growth Inhibition | 140 | [6] |

| KZR-8445 | HEK293 | VCAM-SP Gluc Reporter | ~100 | [7] |

| Apratoxin A | Various Cancer Cell Lines | Cytotoxicity | Varies | [8] |

Table 2: Recommended Concentration Ranges and Incubation Times for Sec61 Inhibitors

| Experiment | Concentration Range | Incubation Time | Notes |

| Cell Viability Assay | 1 nM - 10 µM | 24 - 72 hours | Optimal concentration and time are cell line dependent. |

| Western Blotting | 10 nM - 1 µM | 4 - 24 hours | To observe downregulation of secreted or membrane proteins. |

| Immunofluorescence | 100 nM - 1 µM | 6 - 24 hours | To visualize changes in protein localization or ER stress markers. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.[9][10]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix gently with a pipette to dissolve the formazan crystals.[11]

-

Incubate the plate in the dark for 2-4 hours at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blotting for Analysis of Protein Expression

This protocol allows for the detection of changes in the expression levels of specific proteins following treatment with this compound. A common application is to monitor the downregulation of a known secreted or membrane protein.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 4-24 hours).

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for Visualization of ER Stress

This protocol is used to visualize the induction of ER stress markers, such as the upregulation and nuclear translocation of ATF4 or the phosphorylation of eIF2α, following Sec61 inhibition.[12]

Materials:

-

Cells grown on glass coverslips in 24-well plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody against an ER stress marker (e.g., anti-ATF4, anti-phospho-eIF2α)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat cells with this compound for the desired time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 30-60 minutes.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST in the dark.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

Caption: Sec61-mediated co-translational protein translocation pathway and its inhibition by this compound.

Caption: Downstream signaling consequences of Sec61 inhibition, leading to ER stress and the Unfolded Protein Response (UPR).

References

- 1. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway | MDPI [mdpi.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Sec61 translocon is a therapeutic vulnerability in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signal peptide mimicry primes Sec61 for client-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Sec61-IN-2 in In Vitro Experiments

A comprehensive search for "Sec61-IN-2" and its alternative identifier "A347" did not yield specific public data regarding its recommended concentration for in vitro experiments. Information on this particular compound appears to be limited to patent literature (WO2020176863), without detailed experimental protocols or concentration guidelines being readily available in scientific publications or technical datasheets.

While we are unable to provide specific quantitative data and protocols for this compound, this document will provide a general overview of the Sec61 translocon, the mechanism of its inhibitors, and general protocols for in vitro assays used to study protein secretion. This information is based on publicly available research on other well-characterized Sec61 inhibitors and is intended to serve as a foundational guide for researchers interested in this target.

The Sec61 Translocon: A Gateway to the Secretory Pathway

The Sec61 translocon is a protein-conducting channel in the membrane of the endoplasmic reticulum (ER) that plays a crucial role in the biogenesis of most secreted and transmembrane proteins. It is a heterotrimeric complex composed of Sec61α, Sec61β, and Sec61γ subunits. The α-subunit forms the central pore through which nascent polypeptide chains are translocated from the ribosome in the cytosol into the ER lumen or integrated into the ER membrane.

The proper functioning of the Sec61 translocon is essential for cellular homeostasis, and its dysregulation has been implicated in various diseases, including cancer and viral infections. This makes the Sec61 complex an attractive target for therapeutic intervention.

Mechanism of Action of Sec61 Inhibitors

Sec61 inhibitors are small molecules that block the function of the Sec61 translocon, thereby inhibiting protein secretion. While the precise mechanisms can vary between different inhibitors, they generally act by:

-

Plugging the Channel: Some inhibitors physically obstruct the central pore of the Sec61α subunit, preventing the passage of nascent polypeptides.

-

Altering Channel Gating: Other inhibitors may bind to allosteric sites on the translocon, inducing conformational changes that prevent the channel from opening correctly in response to a signal sequence.

-

Interfering with Substrate Recognition: Some compounds might interfere with the recognition of the signal sequence of the nascent polypeptide by the Sec61 translocon.

The inhibition of protein translocation leads to the accumulation of precursor proteins in the cytoplasm, which can trigger cellular stress responses, such as the unfolded protein response (UPR), and ultimately lead to cell death.

General Protocols for In Vitro Assays

The following are general protocols for in vitro assays commonly used to assess the activity of Sec61 inhibitors. It is crucial to note that optimal concentrations and conditions will need to be empirically determined for any new compound, including this compound.

In Vitro Translation and Translocation Assay

This cell-free assay directly measures the ability of a compound to inhibit the translocation of a model protein into ER-derived microsomes.

Materials:

-

Rabbit reticulocyte lysate (for in vitro translation)

-

Canine pancreatic microsomes (source of ER)

-

Plasmid DNA encoding a secreted protein with a signal sequence (e.g., preprolactin)

-

³⁵S-methionine (for radiolabeling)

-

Sec61 inhibitor (e.g., this compound)

-

Reaction buffer and other necessary reagents for in vitro translation

Protocol:

-

Set up the in vitro translation reaction by combining rabbit reticulocyte lysate, the plasmid DNA, ³⁵S-methionine, and other required components.

-

Add the Sec61 inhibitor at a range of concentrations to the reactions. A vehicle control (e.g., DMSO) should be included.

-

Initiate the translation and translocation by adding the microsomes.

-

Incubate the reaction at an appropriate temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and treat the samples with proteinase K to digest any untranslocated protein. Translocated proteins are protected within the microsomes.

-

Analyze the samples by SDS-PAGE and autoradiography. A decrease in the band corresponding to the translocated, processed protein indicates inhibition of Sec61.

Cell-Based Secretion Assay

This assay measures the effect of an inhibitor on the secretion of an endogenous or reporter protein from cultured cells.

Materials:

-

Mammalian cell line that secretes a detectable protein (e.g., a cytokine or a reporter like secreted alkaline phosphatase - SEAP)

-

Cell culture medium and supplements

-

Sec61 inhibitor (e.g., this compound)

-

Assay kit for detecting the secreted protein (e.g., ELISA or a chemiluminescent assay for SEAP)

Protocol:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the Sec61 inhibitor at various concentrations for a defined period (e.g., 2-6 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of the secreted protein in the supernatant using the appropriate assay.

-

A dose-dependent decrease in the amount of secreted protein indicates inhibition of the secretory pathway.

Visualizing the Logic

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Caption: Workflow for an in vitro translation and translocation assay to test Sec61 inhibitors.

Caption: Simplified diagram of co-translational protein translocation and its inhibition by this compound.

Summary

While specific in vitro concentration recommendations for this compound are not publicly available, researchers can leverage established assays for studying Sec61 inhibitors to determine its potency and mechanism of action. The provided general protocols and conceptual diagrams offer a starting point for designing and interpreting such experiments. It is imperative to perform dose-response studies to identify the optimal working concentration for this compound in any given in vitro system.

Application Notes and Protocols for High-Throughput Screening of Sec61-IN-2 and other Sec61 Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the translocation of nascent polypeptides into the ER lumen and the integration of membrane proteins into the ER membrane.[1][2][3][4] This central role in protein secretion and membrane protein biogenesis makes the Sec61 complex an attractive target for therapeutic intervention in various diseases, including cancer and viral infections, where the demand for protein secretion is high.[2][5][6] However, the development of inhibitors has been challenging due to the lack of enzymatic activity of the Sec61 complex, making it difficult to design traditional enzyme inhibition assays.[1][5][6]

This document provides detailed application notes and protocols for a sequential high-throughput screening (HTS) assay designed to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting and translocation pathway. The described methodology is based on a whole-cell screening approach that can be adapted for large-scale compound library screening.

Mechanism of Action of Sec61 Inhibitors

Sec61 inhibitors can be broadly classified based on their mechanism of action. Some inhibitors, like Sec61-IN-2, are thought to allosterically stabilize a closed conformation of the Sec61 channel, thereby preventing the passage of nascent polypeptide chains. Other inhibitors may interfere with the interaction of the signal peptide with the translocon or disrupt the association of essential accessory proteins. The screening assay detailed below is designed to identify inhibitors that act at various stages of the SRP-Sec61 dependent translocation process.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of several compounds identified through the sequential high-throughput screening assay described in the protocols below. These values were determined in a whole-cell biosynthesis assay using a GFP-tagged G-protein coupled receptor (CRF1R.GFP) as the reporter.[7]

| Compound ID | IC50 (µM) for CRF1R.GFP Inhibition |

| FMP-503533 | Not specified |

| FMP-214534 | Not specified |

| FMP-401319 | 10.6 |

| FMP-208236 | Not specified |

| FMP-214219 | Not specified |

Note: The original publication provided a concentration-response curve from which the IC50 for FMP-401319 was determined. For the other compounds, while they were identified as hits, specific IC50 values from the primary screen were not detailed in the main text of the publication.[8]

Signaling Pathway

The SRP-Sec61 pathway mediates the co-translational translocation of proteins into the endoplasmic reticulum. The process begins with the recognition of a signal peptide on the nascent polypeptide chain by the Signal Recognition Particle (SRP), leading to the targeting of the ribosome-nascent chain complex to the ER membrane. The complex then docks with the SRP receptor and the Sec61 translocon, allowing the nascent chain to be translocated through the Sec61 channel.

Caption: The SRP-Sec61 dependent protein translocation pathway.

Experimental Protocols

Sequential High-Throughput Screening (HTS) Assay

This protocol describes a two-step, sequential screening assay to identify inhibitors of the SRP-Sec61 targeting and translocation pathway.[1]

Experimental Workflow:

Caption: Workflow for the sequential high-throughput screening assay.

A. Primary Screen: Inhibition of a Sec61-dependent reporter

-

Principle: This assay uses a reporter construct, a G-protein coupled receptor (CRF1R) tagged with Green Fluorescent Protein (GFP), which requires the SRP-Sec61 pathway for its expression and localization to the plasma membrane.[7] Inhibition of this pathway leads to a decrease in GFP fluorescence.

-

Cell Line: HEK293 cells stably expressing the Tet-On inducible CRF1R.GFP construct.

-

Reagents:

-

HEK293-CRF1R.GFP cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Doxycycline (1 µg/mL) for induction.

-

Compound library dissolved in DMSO.

-

Phosphate Buffered Saline (PBS).

-

-

Procedure:

-

Seed HEK293-CRF1R.GFP cells in 384-well plates at a density of 10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Induce the expression of CRF1R.GFP by adding doxycycline to a final concentration of 1 µg/mL.

-

Simultaneously, add compounds from the library to a final concentration of 10 µM (or desired concentration). Ensure the final DMSO concentration is ≤ 1%. Include appropriate controls (DMSO vehicle and a known inhibitor if available).

-